molecular formula C20H25BN2O3 B8085739 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B8085739
M. Wt: 352.2 g/mol
InChI Key: GBWHYXZCAAQLDK-UHFFFAOYSA-N
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Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that features a boronate ester group and a urea moiety. Compounds containing boronate esters are often used in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced via a reaction between a phenylboronic acid derivative and a diol, such as pinacol, under dehydrating conditions.

    Urea Formation: The urea moiety can be synthesized by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can react with an amine derivative of the boronate ester-substituted phenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a phenol.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Phenol derivatives.

    Substitution: Substituted urea derivatives.

    Hydrolysis: Amines and carbon dioxide.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Derivatives: Compounds with similar boronate ester groups.

    Urea Derivatives: Compounds with similar urea moieties.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O3/c1-14-8-6-10-16(12-14)22-18(24)23-17-11-7-9-15(13-17)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWHYXZCAAQLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by substituting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 1-isocyanato-3-methylbenzene for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 1-fluoro-3-isocyanatobenzene, respectively in Example 1D.
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